Apricitabine, chemically known as (2R,cis)-4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, is a synthetic nucleoside analog of deoxycytidine. [, ] It acts as a prodrug, requiring intracellular phosphorylation to its active triphosphate form. [, , , ] Apricitabine is classified as a nucleoside reverse transcriptase inhibitor (NRTI), a class of antiviral drugs primarily used in HIV research. [, , , , , , , , , , , , ]
Apricitabine was initially referred to as SPD754 and has been studied extensively for its pharmacological properties. It belongs to the class of compounds known as nucleoside analogues, specifically targeting the reverse transcriptase enzyme essential for HIV replication. Its classification as an NRTI places it among other well-known antiviral agents, such as zidovudine and lamivudine, which are used in combination therapies for HIV management.
The synthesis of apricitabine involves several key steps. One notable method utilizes the Et3SiH/I2-mediated N-glycosidation reaction, which facilitates the formation of the nucleoside structure. A new synthesis process has been proposed that streamlines the preparation of apricitabine from 2-(R)-benzoyloxymethyl-1,3-oxathiolane, requiring only three steps and avoiding complex purification processes commonly associated with earlier methods .
Apricitabine's molecular formula is C₁₁H₁₅N₃O₄S, and it features a unique oxathiolane ring structure that is characteristic of many nucleoside analogues. The compound's structural specificity allows it to mimic natural nucleosides sufficiently to be incorporated into viral DNA during replication.
Apricitabine undergoes various chemical reactions that are critical to its function as an antiviral agent. Upon entering human cells, apricitabine is phosphorylated by deoxycytidine kinase to form its active triphosphate form, which then competes with natural nucleotides during viral DNA synthesis .
The mechanism by which apricitabine exerts its antiviral effects involves several critical steps:
The effectiveness of apricitabine against drug-resistant HIV strains highlights its importance in treatment regimens.
Apricitabine exhibits several notable physical and chemical properties:
These properties contribute to its potential as an effective therapeutic agent against HIV.
Apricitabine has primarily been researched for its application in treating HIV infections, particularly in patients with resistance to other antiviral therapies. Its unique mechanism allows it to be included in combination therapy regimens aimed at achieving better viral suppression and improving patient outcomes.
Additionally, ongoing research explores its potential use in other viral infections or as part of novel therapeutic strategies against resistant strains of HIV. The compound's ability to mitigate mitochondrial toxicity associated with some NRTIs further underscores its significance in clinical applications .
Apricitabine (ATC, formerly AVX754 or SPD754) is a structurally optimized deoxycytidine analogue developed to address the limitations of first-generation nucleoside reverse transcriptase inhibitors (NRTIs). Its design leverages the core cytidine scaffold but introduces strategic modifications to enhance efficacy against HIV-1 strains resistant to lamivudine (3TC) and emtricitabine (FTC). The primary objectives were:
ATC retains the 1,3-oxathiolane ring characteristic of 3TC/FTC but incorporates a 5-fluorine substitution on the cytosine base. This modification subtly alters electrostatic interactions with RT residues (e.g., Asp185, Lys65), improving binding to mutant enzymes [1] [5]. Preclinical studies confirmed ATC’s activity against clinical isolates with M184V and multiple thymidine analogue mutations (TAMs), with only 2–5-fold reduced susceptibility compared to wild-type HIV-1 [1] [6].
Table 1: Resistance Profiles of Cytidine Analogues Against Key HIV-1 RT Mutations
Compound | M184V Fold Resistance | TAMs* Fold Resistance | Mitochondrial Toxicity |
---|---|---|---|
Lamivudine (3TC) | >500 | 3–10 | Low |
Emtricitabine (FTC) | >500 | 3–10 | Low |
Apricitabine (ATC) | 2–5 | 1–3 | Undetectable |
TAMs: Thymidine Analogue Mutations (e.g., M41L, D67N, K70R) [1] [6]
ATC’s molecular structure diverges from 3TC/FTC through two critical innovations:
Biochemical studies demonstrate that ATC-triphosphate (ATC-TP) binds wild-type RT with a Kd of 0.10 µM, comparable to FTC-TP (0.10 µM) but significantly tighter than natural dCTP (6.3 µM). Against M184V RT, ATC-TP’s Kd increases only 8-fold (0.80 µM), whereas FTC-TP binding weakens >200-fold [2] [5]. This resilience stems from the fluorine’s ability to maintain favorable hydrophobic contacts despite the valine substitution’s steric constraints.
Like 3TC/FTC, ATC is a β-L-enantiomer with unnatural stereochemistry, equivalent to the (–)-cis isomer of 2-hydroxymethyl-4-(cytosin-1′-yl)-1,3-oxathiolane. The stereochemical purity at C4 and C2 is critical:
Table 2: Impact of Stereochemistry on NRTI Incorporation by HIV-1 RT
Nucleotide Triphosphate | Configuration | Kd (µM) (WT RT) | kpol (s−1) (WT RT) | Selectivity vs. dCTP |
---|---|---|---|---|
dCTP | Natural | 6.3 ± 0.2 | 11.9 ± 0.1 | Reference |
(–)-FTC-TP | β-L | 0.10 ± 0.01 | 0.100 ± 0.001 | 1.9-fold lower |
(+)-FTC-TP | β-D | 0.13 ± 0.01 | 0.51 ± 0.01 | 2.4-fold lower |
ATC-TP | β-L (2R,4R) | 0.10–0.25* | 0.07–0.10* | 1.5–2.0-fold lower* |
Estimated from structural analogs [2]
ATC’s commercial synthesis prioritizes stereoselective formation of the (2R,4R)-oxathiolane intermediate. Two efficient routes have been developed:
:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7